molecular formula C16H19ClN2O5S B2943949 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide CAS No. 2034226-52-1

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide

Cat. No.: B2943949
CAS No.: 2034226-52-1
M. Wt: 386.85
InChI Key: CPNWFTRVFAJOBI-UHFFFAOYSA-N
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Description

"N-(2-(7-Chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide" (hereafter referred to as Compound X) is a benzoxazepine-derived molecule featuring a tetrahydrothiophene-3-carboxamide 1,1-dioxide moiety. This compound’s structural complexity arises from its fused bicyclic system (benzo[f][1,4]oxazepine) and the sulfone-functionalized tetrahydrothiophene group.

Properties

IUPAC Name

N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-1,1-dioxothiolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O5S/c17-13-1-2-14-12(7-13)8-19(15(20)9-24-14)5-4-18-16(21)11-3-6-25(22,23)10-11/h1-2,7,11H,3-6,8-10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPNWFTRVFAJOBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1C(=O)NCCN2CC3=C(C=CC(=C3)Cl)OCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide is a complex organic compound that exhibits significant biological activity due to its unique molecular structure. This article explores its biological properties, potential therapeutic applications, and relevant case studies.

Molecular Structure and Properties

The compound features a benzo[f][1,4]oxazepine core, which is known for its pharmacological significance. The presence of a chloro group and a tetrahydrothiophene moiety enhances its potential interactions with various biological targets. Its molecular formula is C15H19ClN2O3C_{15}H_{19}ClN_{2}O_{3}, with a molecular weight of 310.77 g/mol.

PropertyValue
Molecular FormulaC₁₅H₁₉ClN₂O₃
Molecular Weight310.77 g/mol
Structure TypeBenzo[f][1,4]oxazepine
Key Functional GroupsChloro, Tetrahydrothiophene

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antitumor Activity : Analogues of this compound have shown potential as antitumor agents. Studies suggest that the oxazepine structure can interfere with cancer cell proliferation and induce apoptosis.
  • Antimicrobial Properties : The compound's structural features suggest possible antimicrobial activity against various pathogens. Research has indicated that similar compounds can disrupt bacterial cell membranes.
  • Neuroprotective Effects : Some derivatives have been studied for their neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Study 1: Antitumor Efficacy

A study conducted on a series of oxazepine derivatives demonstrated that certain modifications to the benzo[f][1,4]oxazepine core significantly enhanced antitumor activity in vitro. The study highlighted the importance of substituents on the oxazepine ring in modulating biological activity.

Case Study 2: Antimicrobial Screening

In another investigation, several derivatives of the compound were screened for antimicrobial activity against both Gram-positive and Gram-negative bacteria. Results indicated that specific modifications resulted in increased inhibition zones compared to standard antibiotics.

The proposed mechanism of action involves the interaction of the compound with specific biological targets such as enzymes or receptors involved in cell signaling pathways. The chloro group may enhance binding affinity to these targets, while the tetrahydrothiophene moiety could facilitate cellular uptake.

Comparison with Similar Compounds

Key Structural Features:

Compound X shares core motifs with benzoxazepine and sulfone-containing derivatives. Below is a comparative analysis with two closely related compounds:

Compound Name/ID Core Structure Substituents/Modifications Key Properties/Findings
Compound X Benzo[f][1,4]oxazepine + tetrahydrothiophene-3-carboxamide sulfone 7-Cl, 3-oxo, ethyl linker to carboxamide NMR shifts indicate distinct chemical environments in regions A (39–44) and B (29–36)
Rapa (Reference Compound) Benzooxazepine core Unmodified core Baseline NMR profile for comparison
Compound 1 (from ) Benzooxazepine + modified side chain Similar to X but with unspecified substituents NMR overlaps with Rapa except regions A/B
N-(2-bromo-4-nitrophenyl)-3-methoxy-4-oxo... () Benzothiazine + carboxamide sulfone Bromo, nitro, methoxy groups Enhanced reactivity due to electron-withdrawing substituents

Insights:

  • NMR Profiling : Compound X and its analogs (e.g., Compound 1) exhibit near-identical NMR chemical shifts to Rapa in most regions, except positions 29–36 and 39–43. These discrepancies suggest localized electronic or steric perturbations from substituents (e.g., the 7-Cl group in X) .
  • Substituent Effects : Compared to the bromo/nitro-substituted analog in , Compound X’s 7-Cl group likely confers moderate electron-withdrawing effects, influencing solubility and binding affinity.

Computational Predictions:

  • Quantum chemical studies (e.g., DFT calculations) on analogs () highlight the role of sulfone groups in enhancing electrophilicity. Compound X’s tetrahydrothiophene sulfone moiety may similarly influence its reactivity or interaction with biological targets .

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